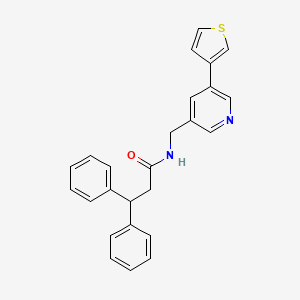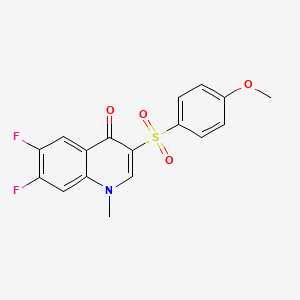
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazine is an aromatic organic compound with the formula C4H4N2, which is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyrazine derivatives often involves the reaction of 1,2-dicarbonyl compounds with ammonia or primary amines .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Pyrazine is a planar molecule that is part of the class of diazines, which are six-membered aromatic compounds containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and pyrazine derivatives can be quite diverse, depending on the functional groups attached to these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyrazine derivatives can be influenced by factors such as the nature and position of the substituents on the rings .科学的研究の応用
Synthesis and Antibacterial Evaluation
Research has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, targeting their application as antibacterial agents. These compounds, derived from various active methylene compounds, have shown significant antibacterial activities, hinting at the potential of such structures for medical applications in combating bacterial infections. The synthesis process involves the creation of pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, among others, highlighting the versatility and potential efficacy of these compounds in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Heterocyclic Systems with Biological Activities
Functionalized pyrazole, isoxazole, pyrimidine, and related heterocyclic systems have been synthesized, emphasizing their biological activities. These compounds exhibit properties suitable for the manufacturing of drugs, pesticides, emulsifiers, and cosmetics, indicating their broad applicability in various sectors. The synthesis process also considers environmental impact, aiming for compounds that are biodegradable and exhibit lower toxicity to humans, thereby enhancing their acceptability and application in sensitive areas like healthcare (El-Sayed, 2015).
Facile Synthesis of Heterocyclic Derivatives
A novel family of pentathiepino-pyrrolo[1,2-a]pyrazine derivatives has been synthesized, demonstrating the potential for creating complex heterocyclic structures under mild conditions. These compounds are formed through reactions involving alkynyl-substituted heterocyclic precursors with sulfur, facilitated by molybdenum oxo bis-tetrasulfide. This synthesis pathway opens up new avenues for the development of heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Zubair, Ghosh, & Schulzke, 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-2-17(14,15)13-6-3-9(8-13)16-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGFMZKTYUULON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]thiazol-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2935091.png)

![7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2935096.png)

![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)
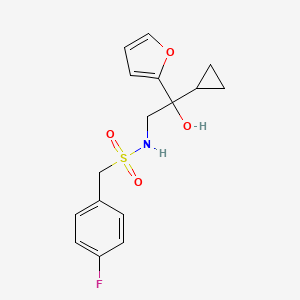

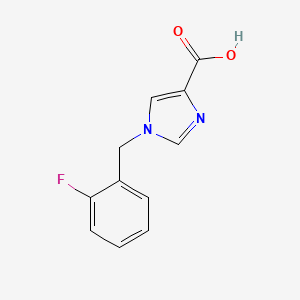
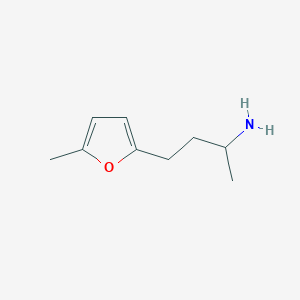
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)
